2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a chemical compound classified under the category of heterocyclic compounds, specifically pyridine derivatives. Its IUPAC name reflects its structure, which includes a bromine atom and a methoxytetrahydrofuran group attached to a pyridine ring. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers, including AstaTech and AChemBlock, which offer it in different purities and quantities. The compound's CAS number is 2368946-06-7, indicating its unique identification in chemical databases.
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is classified as:
The synthesis of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine typically involves several steps:
One effective method for synthesizing such compounds involves using microwave-assisted organic synthesis or classical heating methods in a controlled environment to ensure high yields and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation.
The molecular structure of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine features:
COC1(C2=CC(C)=CC(Br)=N2)CCOC1
This structure indicates the presence of both aromatic and aliphatic characteristics, contributing to its chemical behavior.
The compound can participate in various chemical reactions typical for pyridine derivatives, including:
Reactions involving this compound are often conducted under controlled conditions to optimize yields. For example, using bases or acids can influence the reactivity of the bromine atom or the methoxy group.
The mechanism of action for 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine largely depends on its interactions with biological targets or during chemical transformations:
Research indicates that modifications to the bromine or methoxy groups can significantly alter biological activity, making this compound a candidate for drug development.
Relevant data suggests that these properties make it suitable for various laboratory applications.
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine has potential applications in:
Research continues to explore its efficacy as a pharmaceutical agent, particularly in developing new treatments targeting diseases influenced by pyridine derivatives.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5